Mal-NH-Boc

説明

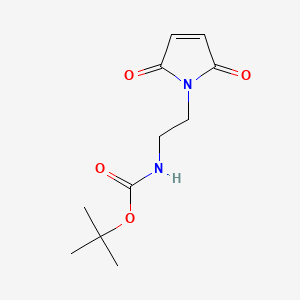

Structure

3D Structure

特性

IUPAC Name |

tert-butyl N-[2-(2,5-dioxopyrrol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-6-7-13-8(14)4-5-9(13)15/h4-5H,6-7H2,1-3H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRFQCLCLMCCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=O)C=CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400314 |

Source

|

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134272-63-2 |

Source

|

| Record name | N-Boc-2-Maleimidoethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Mal-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide, commonly referred to as Mal-NH-Boc. This heterobifunctional crosslinker is a valuable reagent in bioconjugation, chemical biology, and drug development, enabling the covalent linkage of molecules to thiol-containing species.

Core Chemical Properties

This compound, with the systematic IUPAC name tert-butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate, possesses two key functional groups: a maleimide (B117702) moiety and a tert-butoxycarbonyl (Boc) protected primary amine. This architecture allows for a two-step conjugation strategy. The maleimide group exhibits high reactivity towards sulfhydryl groups, while the Boc group provides a stable protecting group for the amine, which can be selectively removed under acidic conditions for subsequent functionalization.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 134272-63-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₄ | [1][2] |

| Molecular Weight | 240.26 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane (B109758). | |

| Storage Conditions | Store at -20°C for long-term stability. |

Reactivity and Functional Group Chemistry

The utility of this compound is defined by the orthogonal reactivity of its two functional groups.

-

Maleimide Group: This group reacts specifically with thiol (sulfhydryl) groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient in the pH range of 6.5-7.5.

-

Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group for the primary amine, stable under a wide range of conditions. It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for further conjugation or modification.

Experimental Protocols

Synthesis of N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide (this compound)

A reported synthesis involves a two-step process starting from N-(tert-butoxycarbonyl)-ethyl-1,2-diamine.[3]

Step 1: Formation of the Maleamic Acid Intermediate

-

Dissolve N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in diethyl ether at 0°C.[3]

-

Add a solution of maleic anhydride (B1165640) (1 equivalent) in diethyl ether dropwise to the reaction mixture.[3]

-

Stir the reaction for 4 hours, allowing it to warm to room temperature.[3]

-

Evaporate the solvent to obtain the crude maleamic acid intermediate.[3]

Step 2: Cyclization to the Maleimide

-

Dissolve the crude intermediate in acetone.[3]

-

Add acetic anhydride (2 equivalents) and a catalytic amount of a dehydrating agent.

-

Heat the reaction mixture to facilitate the cyclization to the maleimide.

-

Purify the product by column chromatography to yield N-(tert-Butoxycarbonyl)-2-aminoethylmaleimide.

Thiol-Maleimide Conjugation Protocol

This protocol provides a general procedure for conjugating this compound to a thiol-containing molecule, such as a protein with cysteine residues.

-

Preparation of the Thiol-Containing Molecule: Dissolve the protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris buffer).[4][5] If necessary, reduce any disulfide bonds using a reducing agent like TCEP.[4]

-

Preparation of this compound Solution: Prepare a stock solution of this compound in an organic solvent like DMSO or DMF.[5]

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the thiol-containing molecule solution.[1][4]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[1][4]

-

Quenching (Optional): Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[4]

-

Purification: Remove excess this compound and other small molecules by size exclusion chromatography (desalting column) or dialysis.[4]

Boc Deprotection Protocol

This protocol describes the removal of the Boc protecting group to expose the primary amine.

-

Dissolution: Dissolve the this compound conjugated molecule in an anhydrous organic solvent such as dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA) to the solution. A common condition is a 1:1 mixture of TFA and DCM.[3]

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.[3]

-

Work-up: Concentrate the mixture under reduced pressure to remove the TFA and solvent. The deprotected product is often obtained as a TFA salt.[3]

Visualizing Chemical Processes

To better illustrate the chemical transformations and workflows involving this compound, the following diagrams are provided.

Caption: Synthesis workflow for this compound.

Caption: Thiol-Maleimide conjugation reaction.

Caption: Boc deprotection workflow.

References

An In-depth Technical Guide to Mal-NH-Boc: Structure, Properties, and Applications in Bioconjugation

This technical guide provides a comprehensive overview of N-(2-[(t-Boc)amino]ethyl) Maleimide (B117702), often abbreviated as Mal-NH-Boc. It is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, molecular weight, and experimental applications.

Core Properties of this compound

This compound is a molecule designed for the selective conjugation of biomolecules. It features a maleimide group that reacts specifically with sulfhydryl (thiol) groups, and a Boc (tert-butyloxycarbonyl) protected amine, which allows for subsequent, controlled chemical modifications. The full chemical name for this compound is N-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]carbamic Acid 1,1-Dimethylethyl Ester.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₂O₄ | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| CAS Number | 134272-63-2 | [1] |

| Reactive Towards | Sulfhydryl groups (via Maleimide) | [2][3][4] |

| Protecting Group | tert-butyloxycarbonyl (Boc) | [4][5] |

| Boc Deprotection | Acidic conditions (e.g., TFA) | [4][5] |

Chemical Structure

The structure of this compound consists of three key components: the maleimide ring, an ethyl amine linker, and the Boc protecting group.

References

Synthesis and Purification of Mal-NH-Boc Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the Maleimide-NH-Boc (Mal-NH-Boc) linker, a crucial heterobifunctional tool in bioconjugation and drug development. This guide details the synthetic pathway, purification protocols, and experimental considerations for researchers working to create well-defined bioconjugates.

Overview

The this compound linker possesses two key functional moieties: a maleimide (B117702) group and a Boc-protected amine. The maleimide group facilitates covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for subsequent deprotection under acidic conditions to reveal a primary amine, which can then be conjugated to other molecules of interest, such as drugs, imaging agents, or other biomolecules. This sequential conjugation capability is essential for the precise construction of complex architectures like antibody-drug conjugates (ADCs).

Synthesis of this compound Linker

The synthesis of the this compound linker is typically achieved through a two-step process starting from a mono-Boc-protected diamine and maleic anhydride (B1165640). The overall workflow involves the formation of a maleamic acid intermediate, followed by a cyclization step to yield the final maleimide product.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-amino-maleamic acid

This initial step involves the reaction of a mono-Boc-protected diamine with maleic anhydride to form the corresponding maleamic acid.

-

Materials:

-

N-(tert-butoxycarbonyl)-ethyl-1,2-diamine

-

Maleic anhydride

-

Diethyl ether

-

-

Procedure:

-

Dissolve N-(tert-butoxycarbonyl)-ethyl-1,2-diamine (1 equivalent) and triethylamine (1.5 equivalents) in diethyl ether at 0 °C.[1]

-

Add a solution of maleic anhydride (1 equivalent) in diethyl ether dropwise to the stirred solution.[1]

-

Allow the reaction to stir for 4 hours, during which the mixture is allowed to warm to room temperature.[1]

-

Evaporate the solvent under reduced pressure.[1]

-

Dissolve the resulting residue in acetone.[1]

-

Step 2: Cyclization to N-(tert-butoxycarbonyl)-amino-maleimide (this compound)

The final step is the cyclization of the maleamic acid intermediate to the desired maleimide product through dehydration. This is typically achieved by heating in the presence of a dehydrating agent.

-

Materials:

-

N-(tert-butoxycarbonyl)-amino-maleamic acid intermediate from Step 1

-

Acetic anhydride

-

Sodium acetate (B1210297)

-

Ethyl acetate or Dichloromethane (B109758)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To the acetone solution of the maleamic acid intermediate, add acetic anhydride and a catalytic amount of sodium acetate.

-

Heat the reaction mixture to 80-100 °C and stir for 2-3 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the maleamic acid is consumed.[2]

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.[2]

-

Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.[2]

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

-

Synthesis Workflow Diagram

Caption: Overall synthesis workflow for the this compound linker.

Purification of this compound Linker

Purification of the crude this compound linker is critical to remove unreacted starting materials, byproducts, and residual solvents. Column chromatography is a standard and effective method for obtaining a highly pure product.

Experimental Protocol: Column Chromatography

-

Materials:

-

Crude this compound linker

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude this compound linker in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to separate the components.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound linker.

-

Purification Workflow Diagram

Caption: General workflow for the purification of the this compound linker.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and purification of the this compound linker. The values provided are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Step 1: Maleamic Acid Formation | Step 2: Cyclization & Purification | Overall |

| Starting Material | N-Boc-1,2-diaminoethane, Maleic Anhydride | Maleamic Acid Intermediate | N/A |

| Key Reagents | Triethylamine | Acetic Anhydride, Sodium Acetate | N/A |

| Solvent | Diethyl Ether | Acetone, Ethyl Acetate/Hexane | N/A |

| Reaction Time | 4 hours[1] | 2-3 hours[2] | 6-7 hours |

| Reaction Temperature | 0 °C to Room Temperature[1] | 80-100 °C[2] | N/A |

| Typical Yield | >90% (crude) | 60-80% (after purification) | 54-72% |

| Purity (Post-Purification) | N/A | >95% (by HPLC/NMR) | >95% |

| Characterization | 1H NMR, LC-MS | 1H NMR, 13C NMR, LC-MS, HRMS | N/A |

Conclusion

The synthesis and purification of the this compound linker are well-established processes that provide a versatile tool for researchers in bioconjugation and drug development. By following the detailed protocols and purification procedures outlined in this guide, scientists can reliably produce high-purity this compound for their specific applications. Careful monitoring of reaction progress and rigorous purification are paramount to ensure the quality and reactivity of the final product, which is essential for the successful construction of well-defined and effective bioconjugates.

References

Mal-NH-Boc mechanism of action in bioconjugation.

This guide provides an in-depth overview of the Mal-NH-Boc (Maleimide-NH-tert-butyloxycarbonyl) heterobifunctional linker, a cornerstone reagent in modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document details its mechanism of action, quantitative parameters, and practical applications, enabling the controlled, sequential assembly of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs).

Introduction to this compound Linkers

The this compound linker is a heterobifunctional crosslinking reagent designed for two-step conjugation strategies. Its architecture consists of two key functional moieties separated by a spacer:

-

Maleimide (B117702) Group: An electrophilic group that exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins.[1][2]

-

Boc-Protected Amine: A primary amine masked with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is stable under the conditions required for the maleimide-thiol reaction but can be efficiently removed under mild acidic conditions to reveal the reactive primary amine for a subsequent conjugation step.[3][4]

This dual functionality allows for a controlled, directional conjugation process. First, the maleimide end is attached to a thiol-containing biomolecule. Following this initial conjugation and purification, the Boc group is removed, exposing an amine that can be coupled to a second molecule, for instance, via an activated carboxyl group (e.g., an NHS-ester).[3]

Core Mechanism of Action

The utility of the this compound linker is rooted in two distinct and orthogonal chemical reactions: the Michael addition for the maleimide-thiol coupling and the acid-catalyzed deprotection of the Boc group.

The conjugation process is initiated by the reaction between the maleimide group and a thiol on a biomolecule (e.g., a protein's cysteine residue). This reaction proceeds via a chemoselective Michael addition.[1][5] The nucleophilic thiolate anion (R-S⁻) attacks one of the carbons of the electron-deficient double bond within the maleimide ring, resulting in the formation of a stable, covalent thiosuccinimide linkage.[1][6]

The reaction is highly dependent on pH. The optimal range is between pH 6.5 and 7.5 .[1][5] Within this window, the reaction is highly selective for thiols; at pH 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines (e.g., lysine (B10760008) residues).[1][6] Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive, and the reaction with amines becomes more significant.[5][7] Below pH 6.5, the rate of conjugation slows due to the lower concentration of the reactive thiolate anion.[1]

After the maleimide-thiol conjugation is complete and the product is purified, the Boc group is removed to expose the primary amine. This is typically achieved under anhydrous acidic conditions, most commonly using trifluoroacetic acid (TFA) .[3][8]

The mechanism involves three key steps:

-

Protonation: The carbamate (B1207046) oxygen is protonated by the strong acid (TFA).[8][9]

-

Carbocation Formation: The protonated intermediate collapses, leading to the loss of a stable tert-butyl carbocation and the formation of a carbamic acid.[8][9]

-

Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine as its TFA salt.[8][9]

Quantitative Data and Stability Considerations

The success of a bioconjugation strategy hinges on reaction efficiency and conjugate stability. The following tables summarize key quantitative parameters for the this compound workflow.

| Parameter | Recommended Condition | Rationale & Notes | Reference(s) |

| pH | 6.5 - 7.5 | Optimal range for thiol selectivity. Higher pH increases maleimide hydrolysis and reaction with amines; lower pH reduces the reaction rate. | [1][5][6] |

| Temperature | Room Temperature (20-25°C) or 4°C | Reaction proceeds rapidly at room temperature. 4°C can be used for sensitive proteins, typically requiring longer incubation (overnight). | [2][10] |

| Stoichiometry | 5 to 20-fold molar excess of maleimide linker over thiol | Drives the reaction to completion. The optimal ratio should be determined empirically for each specific protein. | [2][11][12] |

| Reaction Time | 1 - 4 hours at RT; Overnight at 4°C | Varies based on reactant concentrations and protein reactivity. Progress can be monitored analytically. | [2][10][13] |

| Solvent | Amine-free, thiol-free aqueous buffer (e.g., PBS, HEPES). | Maleimide reagents are often dissolved in a water-miscible organic solvent (DMSO, DMF) before addition to the aqueous protein solution. | [2][14] |

| Parameter | Recommended Condition | Rationale & Notes | Reference(s) |

| Reagent | Trifluoroacetic acid (TFA) | Strong acid that enables efficient and clean deprotection. | [3][8][9] |

| Concentration | 20% - 50% TFA in an anhydrous solvent (e.g., Dichloromethane, DCM) | Ensures complete removal of the Boc group. The exact concentration can be optimized. | [3][4][15] |

| Temperature | Room Temperature (20-25°C) | The reaction is typically rapid and does not require heating. | [3][15] |

| Reaction Time | 30 - 60 minutes | Sufficient for complete deprotection in most cases. Progress can be monitored by LC-MS. | [3][4][15] |

| Instability Pathway | Description | Mitigation Strategy | Reference(s) |

| Retro-Michael Reaction | Reversible cleavage of the thioether bond, reverting to the original thiol and maleimide. This is base-catalyzed and can lead to drug exchange with other thiols (e.g., albumin, glutathione) in vivo. | Perform post-conjugation hydrolysis of the succinimide (B58015) ring by incubating at a higher pH (e.g., 8.5-9.0). This ring-opens the structure to a stable maleamic acid thioether. | [11][16][17] |

| Succinimide Ring Hydrolysis | Irreversible, base-catalyzed ring-opening of the thiosuccinimide. While this is a degradation pathway for the maleimide itself, it is a stabilization pathway for the conjugate. | Can be intentionally promoted post-conjugation to create a more stable final product. "Self-hydrolyzing" maleimides are designed to accelerate this process. | [11][16][17] |

| Thiazine Rearrangement | An intramolecular side reaction that can occur when conjugating to an N-terminal cysteine, where the free N-terminal amine attacks the succinimide ring. | Perform the conjugation at a more acidic pH (6.0-6.5) to keep the N-terminal amine protonated and non-nucleophilic. | [12][18] |

Experimental Protocols

The following sections provide generalized protocols for a typical two-step conjugation using a this compound linker. Note: These are starting points and should be optimized for each specific application.

-

Protein Preparation:

-

Dissolve the thiol-containing protein in a degassed, amine-free conjugation buffer (e.g., 100 mM phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[2][19]

-

If the cysteine residues are in disulfide bonds, they must first be reduced. Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 30-60 minutes at room temperature.[2]

-

Remove the excess reducing agent using a desalting column, exchanging the protein into the fresh, degassed conjugation buffer.[2]

-

-

Linker Preparation:

-

Conjugation Reaction:

-

Add the this compound linker stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). The final concentration of organic solvent should ideally be <10% (v/v) to avoid protein denaturation.[2]

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[12]

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine or β-mercaptoethanol to a final concentration of ~1 mM and incubating for 20-30 minutes.[3]

-

Purify the protein-linker conjugate from excess linker and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[2]

-

-

Boc Deprotection:

-

If the purified conjugate from Protocol 1 is in an aqueous buffer, it must be solvent-exchanged or lyophilized to remove water.

-

Dissolve the dried conjugate in an anhydrous solvent like Dichloromethane (DCM).[3][15]

-

Prepare a deprotection solution (e.g., 50% TFA in DCM) and add it to the dissolved conjugate.[3][4]

-

Incubate at room temperature for 30-60 minutes.[3]

-

Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA. The product is the deprotected amine as a TFA salt.[3]

-

-

Preparation for Second Conjugation:

-

The second molecule to be conjugated must have an amine-reactive group, commonly an N-hydroxysuccinimide (NHS) ester. If the molecule has a carboxylic acid, it can be activated to an NHS ester using EDC/NHS chemistry.[10]

-

-

Second Conjugation (Amide Bond Formation):

-

Dissolve the deprotected protein-linker (from step 1) in a suitable reaction buffer (e.g., PBS, pH 7.4-8.0).

-

Add the NHS-ester activated molecule to the protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quench unreacted NHS-esters by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.

-

Purify the final bioconjugate using an appropriate method (e.g., SEC, HIC, dialysis) to remove excess reagents and byproducts.[4]

-

Visualization of Experimental Workflow

The logical flow of a two-step bioconjugation process using a this compound linker is critical to understand. The following diagram illustrates a typical workflow for creating an Antibody-Drug Conjugate (ADC).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. biotium.com [biotium.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bachem.com [bachem.com]

- 19. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Maleimide (B117702) Group Reactivity of Mal-NH-Boc

This technical guide provides a comprehensive overview of the reactivity of the maleimide group in N-α-Maleimido-N-β-Boc-diaminopropionic acid (this compound) and related heterobifunctional linkers. It covers the core reaction chemistry, influencing factors, potential side reactions, and detailed experimental protocols relevant to its application in bioconjugation and drug development.

Introduction to this compound

This compound is a heterobifunctional crosslinker containing three key chemical motifs: a maleimide group, a stable amide linkage, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This structure facilitates a sequential or two-stage conjugation strategy. The maleimide serves as a sulfhydryl-reactive group, enabling covalent attachment to molecules containing thiol groups, such as cysteine residues in proteins and peptides.[2] The Boc-protected amine provides a latent reactive site that, after deprotection under acidic conditions, reveals a primary amine for subsequent conjugation to another molecule.[2][3] This dual functionality makes it a valuable tool in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs).[4]

Caption: Chemical structure of a representative this compound linker.

Core Reactivity: The Thiol-Maleimide Reaction

The primary utility of the maleimide group is its highly specific and efficient reaction with a thiol (sulfhydryl) group, typically from a cysteine residue.[] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond.[6] The result is the formation of a stable, covalent thioether bond.[][7] This conjugation is highly efficient and can proceed under mild, physiological conditions without the need for a catalyst.[6][8]

Caption: The Michael addition mechanism of thiol-maleimide conjugation.

Key Factors Influencing Reactivity

The success and specificity of the thiol-maleimide conjugation are critically dependent on several reaction parameters, most notably pH.

pH Dependence

The pH of the reaction buffer is the most crucial factor to control. An optimal balance between reaction rate and selectivity is achieved within a pH range of 6.5 to 7.5.[8][9]

-

Below pH 6.5: The reaction rate slows considerably. This is because the reactive species is the deprotonated thiolate anion (R-S⁻), and at more acidic pH levels, the equilibrium shifts towards the protonated, less nucleophilic thiol (R-SH).[10]

-

pH 6.5 - 7.5 (Optimal Range): This range provides a high concentration of reactive thiolate anions while minimizing side reactions.[9] At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[9][10]

-

Above pH 7.5: The reaction becomes less specific. The maleimide group becomes increasingly susceptible to two main side reactions: hydrolysis of the maleimide ring and competitive reaction with primary amines (e.g., the ε-amino group of lysine).[8][10]

Caption: The effect of pH on the rate and selectivity of the maleimide reaction.

Competing Reactions and Stability

While the thiol-maleimide reaction is robust, an understanding of potential side reactions and the stability of the maleimide moiety is essential for optimizing conjugation protocols.

Hydrolysis of the Maleimide Ring

In aqueous solutions, the maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[8] The rate of this hydrolysis increases significantly with rising pH.[9][10] If hydrolysis occurs before the thiol conjugation, the linker is inactivated. For this reason, aqueous solutions of maleimide-containing reagents like this compound should be prepared immediately before use.[10]

Reaction with Amines

At pH values above 7.5, primary amines can act as competing nucleophiles and react with the maleimide double bond.[9] This can lead to undesired cross-linking or a heterogeneous mixture of products, reducing the overall yield of the intended conjugate.[10]

Thiazine (B8601807) Rearrangement

A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine. The N-terminal amine can attack the newly formed succinimide (B58015) ring, leading to a thiazine rearrangement.[11] This side reaction is more prominent at physiological or higher pH.[6][11] To suppress this rearrangement, performing the conjugation at a more acidic pH (e.g., ~5.0-6.0) is recommended to keep the N-terminal amine protonated and less nucleophilic.[6][8]

Data Summary: pH Effects on Maleimide Reactions

| pH Range | Target Reaction (Thiol) | Rate of Hydrolysis | Reaction with Amines | Selectivity for Thiols | Notes |

| < 6.5 | Slow | Minimal | Negligible | High | Reaction kinetics are significantly reduced.[10] |

| 6.5 - 7.5 | Fast | Low but increases with pH | Minimal | Very High | Optimal range for selective thiol conjugation.[8] |

| > 7.5 | Fast | Significant | Competitive | Decreased | Risk of heterogeneous products and reagent degradation.[10] |

| > 8.5 | Fast | Rapid | Favored | Low | Reaction favors primary amines.[7] |

Experimental Protocols

The following are generalized protocols for a two-stage conjugation using a this compound linker. Optimization is recommended for specific biomolecules and payloads.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

Materials:

-

Thiol-containing protein (e.g., antibody with reduced cysteines)

-

This compound linker

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed and purged with nitrogen.

-

Anhydrous DMSO or DMF

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Purification system (e.g., size-exclusion chromatography)

Methodology:

-

Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds using a reagent like TCEP and remove the reducing agent.

-

Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.[2]

-

Conjugation Reaction: Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.[2]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and with gentle mixing.

-

Quenching (Optional): To stop the reaction, add a quenching reagent (e.g., L-cysteine) in a 5-fold molar excess over the initial amount of this compound and incubate for 30 minutes.

-

Purification: Remove the excess linker and other small molecules from the protein conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Boc Deprotection and Secondary Conjugation

Materials:

-

Purified Protein-Mal-NH-Boc conjugate

-

Deprotection Reagent: Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

NHS-ester activated payload

-

Secondary Conjugation Buffer: PBS, pH 8.0-8.5

Methodology:

-

Boc Deprotection: Lyophilize the purified Protein-Mal-NH-Boc conjugate. Dissolve the conjugate in a solution of 20-50% TFA in DCM.[3][12] Stir for 30-60 minutes at room temperature.

-

Reagent Removal: Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation). The resulting product is the deprotected conjugate with a free primary amine.

-

Secondary Conjugation: Re-dissolve the deprotected conjugate in the secondary conjugation buffer (pH 8.0-8.5). Add the NHS-ester activated payload at a desired molar excess.

-

Incubation: Incubate for 2-4 hours at room temperature.

-

Final Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., SEC) to remove unreacted payload.

References

- 1. Buy Mal-L-PA-NH-Boc | 1491152-23-8 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 6. bachem.com [bachem.com]

- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Role of the Boc Protecting Group in Mal-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced bioconjugation, the precise and controlled linkage of molecules is paramount to creating effective therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Heterobifunctional linkers are central to this endeavor, and among them, molecules with the Mal-NH-Boc structural motif are particularly noteworthy. This motif consists of a Maleimide (B117702) group for thiol-selective conjugation, a spacer containing a masked Amine (NH) , and a tert-butyloxycarbonyl (Boc) protecting group.

The Boc group is not merely an inert component; it is the strategic linchpin that enables controlled, sequential, and orthogonal chemical modifications.[2] Its primary role is to temporarily mask the high nucleophilicity of the amine, thereby preventing unwanted side reactions and allowing chemists to dictate the precise order of conjugation events.[3] This guide provides a comprehensive technical overview of the Boc protecting group's function within this compound linkers, detailing its chemical properties, the principle of orthogonality it enables, quantitative data on its stability and cleavage, and detailed experimental protocols for its use.

The Core Function of the Boc Protecting Group

The strategic utility of the Boc group in a this compound linker is multifaceted, revolving around its ability to control the reactivity of the amine functionality.

2.1 Masking Amine Reactivity: A primary amine is a potent nucleophile that can react with various electrophiles. In a linker designed for specific bioconjugation, this reactivity is undesirable until a precise moment in the synthetic sequence. The Boc group converts the amine into a carbamate (B1207046), drastically reducing its nucleophilicity and preventing it from participating in unintended reactions, such as reacting with the maleimide moiety of another linker molecule or other electrophilic centers.[4]

2.2 Enabling Orthogonal Synthesis: Orthogonality in chemical synthesis refers to the ability to selectively perform a reaction on one functional group in the presence of others.[2] The Boc group is a cornerstone of this strategy. It is stable under the neutral to slightly basic conditions required for the maleimide-thiol conjugation but is selectively and cleanly removed under acidic conditions (acid-labile).[2][5] This allows for a powerful two-step workflow:

-

Step 1 (Thiol Conjugation): The maleimide end of the linker reacts specifically with a thiol group (e.g., a cysteine residue on an antibody) at a pH of 6.5-7.5, while the Boc group remains intact, protecting the amine.

-

Step 2 (Amine Conjugation): After the first conjugation and purification, the Boc group is removed with an acid like trifluoroacetic acid (TFA), exposing the primary amine. This newly available amine can then be coupled to a second molecule, such as a drug payload containing an activated carboxyl group.[6]

This sequential approach is fundamental to the construction of well-defined, complex bioconjugates.[1]

2.3 Ensuring Stability and Controlled Deprotection: The Boc group offers robust protection under a wide array of conditions, including those involving bases, nucleophiles, and catalytic hydrogenation.[5][7] Its removal is typically achieved with strong acids, most commonly TFA, which allows for a clean and efficient deprotection process, yielding the amine as a trifluoroacetate (B77799) salt.[8][9] This predictable cleavage is critical for achieving high yields and purity in complex syntheses.[8]

Quantitative Data and Reaction Parameters

The efficiency and success of bioconjugation strategies using this compound depend on a clear understanding of the reaction conditions. The following tables summarize key quantitative data.

Table 1: Stability Profile of the Boc Protecting Group

| Condition/Reagent | Stability of Boc Group | Rationale & Comments |

|---|---|---|

| Acidic pH (< 4) | Labile | Cleaved by strong acids (e.g., TFA, HCl). The rate depends on acid strength and temperature.[8][10] |

| Neutral pH (6.5 - 7.5) | Stable | Optimal range for maleimide-thiol conjugation. The Boc group is unaffected.[11] |

| Basic pH (> 9) | Stable | Resistant to hydrolysis under most basic conditions.[7] |

| Nucleophiles (e.g., RNH₂, Enolates) | Stable | The carbamate structure is resistant to nucleophilic attack.[5] |

| Reducing Agents (e.g., TCEP, H₂/Pd) | Stable | Compatible with disulfide bond reduction (TCEP) and catalytic hydrogenation.[3][7] |

| Oxidizing Agents (e.g., KMnO₄) | Stable | Generally stable to common oxidizing agents.[5] |

Table 2: Typical Conditions for Boc Group Deprotection

| Reagent | Concentration | Solvent | Temperature | Typical Time | Reference(s) |

|---|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 °C to Room Temp | 30 min - 4 hours | [8][9][12] |

| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane or Methanol | Room Temp | 1 - 4 hours | [3][10] |

| Oxalyl Chloride / Methanol | N/A | Methanol | Room Temp | 1 - 4 hours |[13] |

Table 3: Typical Conditions for Maleimide-Thiol Conjugation | Parameter | Recommended Value | Rationale & Comments | Reference(s) | | :--- | :--- | :--- | :--- | | pH | 6.5 - 7.5 | Balances thiol reactivity (favors thiolate anion) with maleimide stability (hydrolysis increases at pH > 7.5).[11] | | Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide linker drives the reaction to completion.[14] | | Temperature | 4 °C or Room Temp | Reaction proceeds efficiently at both temperatures. 4 °C is often used for sensitive proteins.[11] | | Reaction Time | 1 - 4 hours | Sufficient for near-complete conjugation; progress can be monitored.[15] | | Buffer System | Phosphate (PBS), HEPES, Tris | Must be free of competing thiols.[11] |

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific molecules and applications.

4.1 Protocol 1: Boc Deprotection in Solution Phase

This protocol describes the removal of the Boc group from a linker like Mal-PEG-NH-Boc.[16]

-

Materials:

-

Boc-protected compound (e.g., this compound derivative)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask, magnetic stirrer, ice bath

-

Rotary evaporator

-

Saturated aqueous sodium bicarbonate (NaHCO₃) for work-up

-

-

Procedure:

-

Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (typical concentration 0.1-0.5 M) in a round-bottom flask.[9]

-

Cooling: Cool the solution to 0 °C using an ice bath to control any potential exotherm.[8]

-

TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[8] A 1:1 mixture of TFA:DCM is often effective.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor reaction completion by TLC or LC-MS.[8]

-

Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[9]

-

Work-up (Optional): If the free amine is desired (not the TFA salt), redissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully wash with saturated NaHCO₃ solution to neutralize the acid. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected amine.[9]

-

4.2 Protocol 2: Two-Step Orthogonal Conjugation

This protocol outlines the conjugation of a this compound linker first to a thiol-containing protein, followed by deprotection and conjugation to a second molecule.

-

Part A: Maleimide-Thiol Conjugation

-

Protein Preparation: Dissolve the thiol-containing protein (e.g., a reduced antibody) in a degassed, thiol-free buffer (e.g., PBS, pH 7.2).[17] Protein concentration is typically 1-10 mg/mL.[18]

-

Linker Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the this compound linker in an anhydrous solvent like DMSO or DMF.[18]

-

Conjugation: Add a 10-20 fold molar excess of the linker stock solution to the protein solution while gently stirring.[18][14]

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4 °C, protected from light if the linker is light-sensitive.[18]

-

Purification: Purify the protein-linker conjugate (Protein-S-Linker-NH-Boc) from excess linker using size-exclusion chromatography (SEC) or a desalting column.[6]

-

-

Part B: Boc Deprotection and Second Conjugation

-

Deprotection: Lyophilize the purified conjugate and perform the Boc deprotection as described in Protocol 4.1 . The work-up must be gentle to preserve the protein structure. Often, after TFA removal, the product is directly used as the TFA salt or purified via SEC into the desired buffer for the next step.

-

Second Conjugation: To the purified, deprotected conjugate (Protein-S-Linker-NH₂), add the second molecule (e.g., an NHS-ester activated drug payload). Perform the reaction according to the requirements of the chosen chemistry (e.g., amine-NHS ester coupling is typically done at pH 7.5-8.5).

-

Final Purification: Purify the final bioconjugate (e.g., ADC) using an appropriate chromatography method such as SEC or hydrophobic interaction chromatography (HIC) to remove unreacted components.[6]

-

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz clarify the logical flow and chemical transformations.

Caption: Orthogonal conjugation workflow using a this compound linker.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The Boc protecting group is an indispensable tool in modern bioconjugation, providing the chemical control necessary to build complex, well-defined molecular architectures.[1] Within a this compound linker, its role is to enable an orthogonal, sequential conjugation strategy by temporarily masking the amine's reactivity.[1][3] By understanding the quantitative parameters of its stability and the specific protocols for its removal, researchers can effectively leverage these linkers to advance the development of next-generation therapeutics and diagnostics.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. biotium.com [biotium.com]

- 16. benchchem.com [benchchem.com]

- 17. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 18. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]

Solubility and Stability of Mal-NH-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Maleimide-NH-Boc (Mal-NH-Boc), a heterobifunctional linker commonly utilized in bioconjugation, diagnostics, and drug development. A thorough understanding of its physicochemical properties is critical for optimizing reaction conditions, ensuring conjugate stability, and developing robust analytical methods. This document outlines the expected solubility profile of this compound in various solvents and details its stability characteristics, with a focus on the maleimide (B117702) and the tert-butyloxycarbonyl (Boc) protecting group. Detailed experimental protocols are provided to enable researchers to empirically determine these properties.

Core Concepts: Structural Influence on Physicochemical Properties

The solubility and stability of this compound are dictated by its two primary functional moieties: the maleimide group and the Boc-protected amine.

-

Maleimide Group: This moiety is a highly reactive Michael acceptor that specifically and efficiently reacts with thiols (sulfhydryl groups) at physiological pH to form stable thioether bonds. However, the maleimide ring is susceptible to hydrolysis, an important consideration for storage and reaction conditions.

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions.[1][2] It is, however, readily cleaved under acidic conditions.[1][2] The bulky and nonpolar nature of the Boc group also influences the molecule's solubility profile.

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative solubility profile can be predicted based on the properties of its constituent functional groups and analogous compounds. The presence of the polar maleimide and amide functionalities suggests some solubility in polar solvents, while the nonpolar Boc group enhances solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (B52724) (ACN) | Soluble to Highly Soluble | These solvents can effectively solvate the entire molecule. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The nonpolar characteristics imparted by the Boc group favor solubility in these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group can interact with the maleimide and amide, but the Boc group may limit high solubility. |

| Aqueous | Water, Buffers (e.g., PBS) | Sparingly Soluble to Insoluble | The hydrophobic nature of the maleimide ring and the Boc group significantly limits solubility in water. Solubility is expected to be pH-dependent. |

| Non-Polar | Hexanes, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in non-polar hydrocarbon solvents. |

Stability Characteristics

The stability of this compound is a critical factor in its handling, storage, and application. The two key areas of concern are the hydrolysis of the maleimide ring and the cleavage of the Boc protecting group.

Maleimide Group Stability

The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH and temperature.[3]

-

pH Dependence: The rate of hydrolysis significantly increases with increasing pH. For optimal stability, especially in aqueous solutions, a pH range of 6.5-7.5 is recommended.[3] Above pH 7.5, hydrolysis becomes a significant competing reaction to thiol conjugation.[3]

-

Temperature Dependence: Higher temperatures accelerate the rate of hydrolysis.[3] Therefore, it is advisable to conduct reactions at controlled temperatures and store the compound at low temperatures.

Table 2: Half-life of a Representative Maleimide Compound (8-arm-PEG10k-maleimide) at 37°C at Various pH Values

| pH | Half-life (hours) |

| 6.5 | 16 |

| 7.4 | 4-5 |

| 8.0 | 1.5 |

| 8.5 | 0.5 |

| Data adapted from a study on 8-arm-PEG10k-maleimide. The exact half-life can vary depending on the specific maleimide derivative.[3] |

Boc Group Stability

The Boc protecting group is known for its robust stability under many conditions, but its lability to acid is a key feature for its removal.

-

Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.[1][4] Care should be taken to avoid acidic conditions during storage or reactions where the amine needs to remain protected.

-

Base and Nucleophile Stability: The Boc group is stable to most bases and nucleophiles, making it compatible with a wide range of reaction conditions.[2]

-

Thermal Stability: While generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to thermal deprotection.[5]

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Selection of solvents (e.g., Water, PBS, DMSO, DMF, DCM, Methanol, THF, Hexane)

-

Vortex mixer

Procedure:

-

Place approximately 1-2 mg of this compound into a small test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration.

-

If the solid has not dissolved, the compound is considered "insoluble" or "sparingly soluble."

-

Repeat the procedure for each solvent to be tested.

Caption: Workflow for qualitative solubility determination.

Protocol 2: Stability Assessment by HPLC

This protocol provides a method to assess the stability of this compound in a given solvent over time by monitoring the degradation of the parent compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Solvent of interest (e.g., buffered aqueous solution at a specific pH, or an organic solvent)

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or other appropriate mobile phase modifier

-

Thermostated incubator or water bath

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 10 mg/mL).

-

Incubation: Dilute the stock solution into the solvent of interest to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Incubate the solution at a controlled temperature (e.g., 25°C or 37°C).

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.

-

HPLC Analysis: Immediately analyze the aliquot by reverse-phase HPLC.

-

A typical mobile phase could be a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound.

-

Integrate the peak area of the intact compound at each time point.

-

Plot the percentage of the remaining intact this compound against time to determine the degradation rate and half-life.

-

References

An In-depth Technical Guide to Mal-NH-Boc as a Heterobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of targeted therapeutics and bioconjugation, the choice of a crosslinking agent is paramount to the efficacy, stability, and homogeneity of the final product. Mal-NH-Boc, a heterobifunctional crosslinker, has emerged as a critical tool, particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a maleimide (B117702) group and a Boc-protected amine, allows for a controlled, sequential conjugation strategy. This guide provides a comprehensive technical overview of this compound, including its core properties, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its successful application.

The maleimide group offers high reactivity and specificity towards sulfhydryl groups, commonly found in the cysteine residues of proteins. This reaction proceeds via a Michael addition to form a stable thioether bond. The other terminus of the linker contains a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions, revealing the amine for subsequent conjugation to a payload molecule. This orthogonality of reactive groups is a key advantage of this compound, enabling the precise and controlled assembly of complex bioconjugates.[1]

Core Properties of this compound

The utility of this compound as a crosslinker is defined by the distinct reactivity of its functional groups and the overall physicochemical properties it imparts to the conjugate.

| Property | Description |

| Structure | Comprises a maleimide group, a spacer arm, and a Boc-protected primary amine. The spacer arm can vary in length and composition (e.g., containing PEG units to enhance solubility). |

| Maleimide Reactivity | Reacts specifically with sulfhydryl (thiol) groups (-SH) via Michael addition to form a stable thioether bond. The optimal pH for this reaction is between 6.5 and 7.5.[2] |

| Boc-Protected Amine | The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the primary amine, stable to a wide range of reaction conditions used for the maleimide-thiol conjugation.[3] |

| Boc Deprotection | The Boc group is efficiently cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine for subsequent conjugation.[4][5] |

| Applications | Primarily used in the synthesis of Antibody-Drug Conjugates (ADCs), but also applicable for the creation of other bioconjugates where sequential and controlled ligation is required.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in the context of ADC development.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive amine.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirring solution, add an equal volume of TFA. A typical final concentration of TFA is 50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation under reduced pressure.

-

To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (B28343) (3 x 10 mL).

-

The resulting deprotected linker (Mal-NH2•TFA salt) can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Diagram of Boc Deprotection Workflow:

References

The Strategic Application of Mal-NH-Boc in Advanced Protein Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of protein chemistry and biopharmaceuticals, the precise and stable modification of proteins is paramount. Heterobifunctional linkers are cornerstone reagents in this field, enabling the controlled conjugation of proteins to other molecules such as drugs, imaging agents, or other biomolecules. Among these, maleimide-based linkers featuring a tert-butoxycarbonyl (Boc) protected amine (Mal-NH-Boc) have emerged as versatile and powerful tools. Their utility is particularly evident in the construction of complex biomolecules like antibody-drug conjugates (ADCs), where a multi-step, controlled conjugation strategy is essential for producing homogeneous and effective therapeutics.[1]

This technical guide provides an in-depth exploration of the core applications of this compound in protein chemistry. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this technology in their research and development endeavors.

The this compound Linker: Structure and Reaction Mechanism

The this compound linker is a heterobifunctional molecule characterized by two key reactive moieties: a maleimide (B117702) group and a Boc-protected amine.[2][3] The maleimide group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins.[1] This reaction, a Michael addition, proceeds efficiently under mild pH conditions (typically 6.5-7.5) to form a stable thioether bond.[4] The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for a primary amine. It is stable under the conditions required for the maleimide-thiol conjugation but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to expose the amine for subsequent conjugation reactions.[5][6]

This dual functionality enables a highly controlled, two-stage conjugation strategy. The first stage involves the site-specific attachment of the linker to a protein via a cysteine residue. Following this, the Boc group is removed, and the newly deprotected amine serves as a handle for the attachment of a second molecule of interest, such as a cytotoxic drug in the context of ADC development.[1][7]

Core Applications in Protein Chemistry

The unique properties of this compound linkers make them suitable for a range of applications in protein chemistry, with the development of Antibody-Drug Conjugates (ADCs) being a primary focus.[8][9]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[9] The linker connecting the antibody and the cytotoxic drug is a critical component that influences the stability, efficacy, and safety of the ADC.[10] this compound linkers, often with polyethylene (B3416737) glycol (PEG) spacers (e.g., Mal-PEG-NH-Boc), are extensively used in ADC development.[3][11] The PEG spacer enhances the solubility and reduces the immunogenicity of the final conjugate.[3]

The two-step conjugation process afforded by this compound is particularly advantageous for ADC synthesis. It allows for the purification of the antibody-linker conjugate before the introduction of the highly toxic payload, thereby simplifying the handling and purification of the final ADC.[7]

Quantitative Data on this compound Applications

The efficiency of conjugation, stability of the resulting bioconjugate, and the drug-to-antibody ratio (DAR) are critical parameters in the development of protein conjugates, particularly ADCs. The following tables summarize key quantitative data related to the use of this compound and similar maleimide-based linkers.

| Parameter | Value/Range | Conditions | Reference(s) |

| Maleimide-Thiol Conjugation | |||

| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability | |

| Reaction Temperature | 4 - 25 °C | Lower temperatures can minimize side reactions | [12] |

| Reaction Time | 1 - 4 hours | Dependent on protein and linker concentration | [13] |

| Molar Ratio (Linker:Thiol) | 5:1 to 20:1 | Excess linker drives the reaction to completion | [13] |

| Boc Deprotection | |||

| Reagent | Trifluoroacetic acid (TFA) | Common and effective | [5][14] |

| TFA Concentration | 20-50% in DCM | Effective for complete deprotection | [14] |

| Reaction Time | 30 - 120 minutes | Monitored by HPLC or LC-MS | [14] |

| Stability of Maleimide-Thiol Linkage | |||

| Half-life in human plasma | ~7 days | Susceptible to retro-Michael reaction | |

| Stabilized (hydrolyzed ring) | >2 years | Hydrolysis of the succinimide (B58015) ring prevents reversal | [3] |

| Drug-to-Antibody Ratio (DAR) | |||

| Typical Achieved DAR | 2 - 4 | For cysteine-based conjugation | [11] |

| DAR for Lysine Conjugates | ~3.6 - 3.88 | Example values | [7] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this compound in protein chemistry. The following sections provide step-by-step methodologies for the key experiments.

Protocol 1: Antibody Reduction and Conjugation with this compound

This protocol describes the reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups, followed by conjugation with a this compound linker.

Materials:

-

Monoclonal antibody (mAb)

-

This compound linker (e.g., Mal-PEG4-NH-Boc)

-

Reduction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

-

Quenching solution: 100 mM L-cysteine

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reduction Buffer.[1]

-

Reduction: Add a 10- to 50-fold molar excess of TCEP to the antibody solution. Incubate at room temperature for 1 hour.[1]

-

Desalting: Remove excess TCEP using a desalting column equilibrated with degassed Conjugation Buffer.[1]

-

Linker Preparation: Immediately before use, dissolve the this compound linker in anhydrous DMF or DMSO to prepare a 10 mM stock solution.[1]

-

Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution.[13]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.[1]

-

Quenching: Add the quenching solution to a final concentration of 10-100 mM to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.[1]

-

Purification: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography (SEC) to remove excess linker and quenching reagent.

Protocol 2: Boc Deprotection of the Antibody-Linker Conjugate

This protocol details the removal of the Boc protecting group from the antibody-linker conjugate to expose the primary amine.

Materials:

-

Purified antibody-linker-Boc conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Neutralization buffer (e.g., PBS, pH 7.4)

-

Desalting columns or dialysis equipment

Procedure:

-

Lyophilization: If the conjugate is in an aqueous buffer, lyophilize to dryness.

-

Dissolution: Dissolve the dried conjugate in anhydrous DCM.

-

Deprotection: Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[14]

-

Incubation: Stir the reaction at room temperature for 30-120 minutes. Monitor the reaction progress by LC-MS.[14]

-

Solvent Removal: Remove the DCM and excess TFA under a stream of nitrogen or by rotary evaporation.

-

Neutralization and Buffer Exchange: Re-dissolve the conjugate in a small amount of acidic buffer and immediately purify using a desalting column equilibrated with the desired neutral buffer.

Protocol 3: Conjugation of a Cytotoxic Drug to the Deprotected Antibody-Linker

This protocol describes the final step in ADC synthesis: the attachment of a cytotoxic drug to the deprotected amine on the antibody-linker conjugate. This example assumes the drug has an activated N-hydroxysuccinimide (NHS) ester.

Materials:

-

Deprotected antibody-linker conjugate in a suitable buffer (e.g., PBS, pH 7.4)

-

NHS-activated cytotoxic drug

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)

Procedure:

-

Drug Preparation: Dissolve the NHS-activated drug in anhydrous DMSO or DMF to a known concentration.

-

Conjugation: Add a 5- to 20-fold molar excess of the activated drug solution to the antibody-linker solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.[15]

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[]

-

Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted NHS esters.[]

-

Purification: Purify the final ADC using SEC or HIC to remove unconjugated drug-linker and other small molecules.

-

Characterization: Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as SDS-PAGE, SEC, and LC-MS.[7]

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological signaling pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

Experimental Workflow for ADC Synthesis

References

- 1. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Evaluation of the Effect of Antigen Expression Level on Antibody-Drug Conjugate Exposure in Solid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. agilent.com [agilent.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to Antibody Labeling with Mal-NH-Boc: Principles and Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and experimental methodologies for utilizing Maleimide-NH-Boc linkers in antibody labeling. This key bioconjugation technique is fundamental in the development of advanced therapeutics, particularly Antibody-Drug Conjugates (ADCs). Here, we provide a comprehensive overview of the chemical mechanisms, detailed experimental protocols, quantitative data, and visual workflows to empower researchers in this critical field.

Introduction to Mal-NH-Boc Linkers in Bioconjugation

The Maleimide-NH-Boc (Maleimide-Amine-tert-butyloxycarbonyl) linker is a heterobifunctional crosslinker integral to the precise and controlled conjugation of molecules to antibodies. Its structure is strategically designed with two key reactive functionalities:

-

A Maleimide (B117702) Group: This moiety specifically reacts with free sulfhydryl (thiol) groups, typically found in the cysteine residues of antibodies, to form a stable thioether bond. This reaction is highly efficient and selective under mild physiological conditions.[1][2]

-

A Boc-Protected Amine Group: The primary amine is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This group is stable during the initial maleimide-thiol conjugation but can be readily removed under acidic conditions to expose the amine for subsequent attachment of a payload, such as a cytotoxic drug or a fluorescent dye.[3][4]

This dual functionality allows for a sequential and controlled conjugation process, which is crucial for producing homogeneous and effective antibody conjugates with a defined drug-to-antibody ratio (DAR).[5]

The Chemistry of Antibody Labeling with this compound

The labeling process is a multi-step procedure that leverages the specific reactivities of the maleimide and the Boc-protected amine groups.

Step 1: Antibody Thiolation (Reduction)

Antibodies, particularly of the IgG isotype, possess interchain disulfide bonds in their hinge region. To expose the reactive thiol groups of cysteine residues for maleimide conjugation, these disulfide bonds must be partially reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is efficient and does not contain a thiol group itself, thus avoiding interference with the subsequent maleimide reaction.[6][]

Step 2: Maleimide-Thiol Conjugation

The core of the labeling strategy is the Michael addition reaction between the maleimide group of the linker and the newly exposed thiol groups on the antibody.[1] This reaction is highly specific for thiols at a pH range of 6.5-7.5, where the reaction with thiols is approximately 1,000 times faster than with amines, minimizing non-specific conjugation.[1][2] This step results in a stable covalent thiosuccinimide bond, effectively attaching the linker to the antibody.[1]

Step 3: Boc Group Deprotection

Once the linker is conjugated to the antibody, the Boc protecting group is removed to expose the primary amine. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[3][8] The acidic environment cleaves the carbamate (B1207046) bond, releasing the free amine and byproducts like isobutene and carbon dioxide.[9] This step must be carefully optimized to ensure complete deprotection without denaturing the antibody.[10]

Step 4: Payload Conjugation

The newly deprotected amine on the linker is now available for reaction with an activated payload molecule. Often, the payload (e.g., a cytotoxic drug) is functionalized with an N-hydroxysuccinimide (NHS) ester, which readily reacts with the primary amine to form a stable amide bond.[4] This final step completes the formation of the antibody-drug conjugate.

Quantitative Data for this compound Labeling

The efficiency and success of the conjugation process are dependent on several key parameters. The following tables summarize typical quantitative data for the experimental conditions.

Table 1: Reaction Conditions for Antibody Labeling

| Parameter | Antibody Reduction | Maleimide-Thiol Conjugation | Boc Deprotection | Payload Conjugation (NHS Ester) |

| pH | 7.0 | 6.5 - 7.5 | Acidic (e.g., TFA in DCM) | 7.2 - 8.5 |

| Temperature | 37°C | Room Temperature or 4°C | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 1 - 2 hours | 1 - 2 hours (or overnight at 4°C) | 30 - 60 minutes | 1 - 2 hours |

| Molar Excess (Reagent:Antibody) | 5-10 fold TCEP over antibody | 5-10 fold linker over antibody | N/A (TFA used in excess) | 5-10 fold payload over linker-Ab |

| Typical Buffer | PBS with 1 mM EDTA | PBS with 1 mM EDTA | N/A | PBS or Bicarbonate Buffer |

Table 2: Reagent Concentrations

| Reagent | Typical Stock Concentration | Typical Final Concentration | Solvent |

| Antibody | 5-10 mg/mL | 1-10 mg/mL | PBS |

| TCEP | 10 mM | Varies based on molar excess | Reaction Buffer |

| This compound Linker | 10-20 mM | Varies based on molar excess | DMSO or DMF |

| TFA | 100% | 20-50% (v/v) | Dichloromethane (DCM) |

| NHS-Ester Payload | 10-20 mM | Varies based on molar excess | DMSO or DMF |

Experimental Protocols

The following are detailed methodologies for the key steps in the antibody labeling process using a this compound linker.

Protocol 1: Reduction of Antibody Interchain Disulfide Bonds

Objective: To generate free sulfhydryl (thiol) groups on the antibody for conjugation.

Materials:

-

Monoclonal antibody (e.g., human IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reaction Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.0

-